molecular formula C20H20FN3O3S2 B2370012 N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905673-92-9

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2370012
CAS RN: 905673-92-9
M. Wt: 433.52
InChI Key: LQXLELFYGCCMKK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This molecule is also known as GSK1016790A and is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel.

Scientific Research Applications

Antimicrobial Activity

Some novel benzothiazole and sulphonamide compounds have been synthesized and evaluated for their antimicrobial properties. The incorporation of fluoro groups and the benzothiazole ring structure in these compounds has been associated with enhanced pharmacological potentials, including antimicrobial activity. These studies suggest that such compounds could serve as potent biodynamic agents against various microbial strains (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Synthesis and Characterization

The research into these compounds involves detailed synthesis procedures followed by characterization using physical constants, solubility tests, Thin Layer Chromatography (TLC), and spectroscopic methods such as UV and IR spectral studies. These methodologies are crucial for confirming the chemical structure of the synthesized compounds and for evaluating their potential applications in various fields of science and medicine (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Anticancer Activity

Certain derivatives of the compound, especially those synthesized from indapamide, have shown promising anticancer activity. For instance, specific derivatives have exhibited significant proapoptotic activity against melanoma cell lines, highlighting the potential of these compounds in cancer therapy. This approach indicates a novel pathway for the development of anticancer agents based on the modification of the sulfonamide and benzothiazole chemical structures (Yılmaz et al., 2015).

Biological and Pharmacological Screening

The derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide have been subjected to biological and pharmacological screening to assess their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This comprehensive evaluation contributes to the understanding of the multifaceted biological effects of these compounds, paving the way for the development of new therapeutic agents with broad-spectrum activity (Patel et al., 2009).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-4-3-11-24(12-13)29(26,27)15-9-7-14(8-10-15)19(25)23-20-22-18-16(21)5-2-6-17(18)28-20/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXLELFYGCCMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

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